molecular formula C9H11FS B13330513 1-(4-Fluorophenyl)propane-1-thiol

1-(4-Fluorophenyl)propane-1-thiol

Katalognummer: B13330513
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: FFWHKAMTGYJIPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11FS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propane-1-thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the use of 4-fluorobenzyl bromide and sodium hydrosulfide under basic conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The fluorine atom may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    1-(2-Fluorophenyl)propane-1-thiol: Similar structure but with the fluorine atom in a different position.

    1-(4-Chlorophenyl)propane-1-thiol: Contains a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)propane-1-thiol: Contains a bromine atom instead of fluorine

Uniqueness: 1-(4-Fluorophenyl)propane-1-thiol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H11FS

Molekulargewicht

170.25 g/mol

IUPAC-Name

1-(4-fluorophenyl)propane-1-thiol

InChI

InChI=1S/C9H11FS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3

InChI-Schlüssel

FFWHKAMTGYJIPJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)F)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.